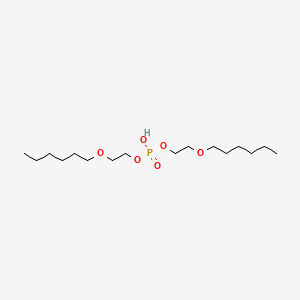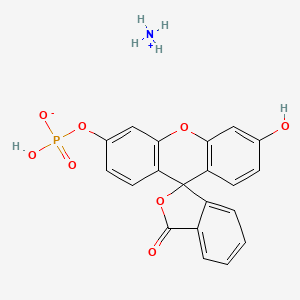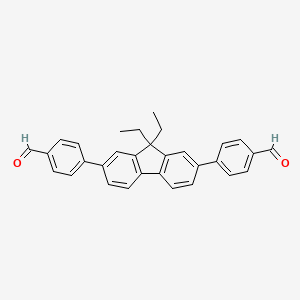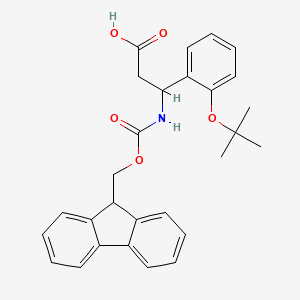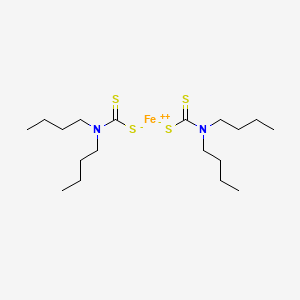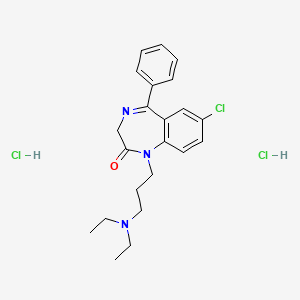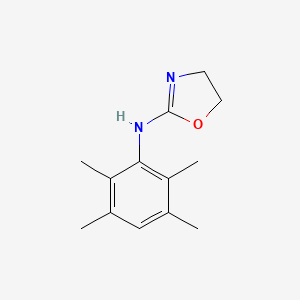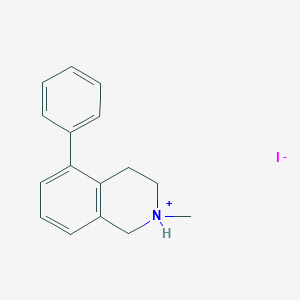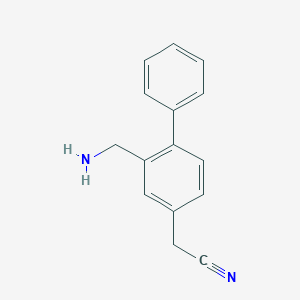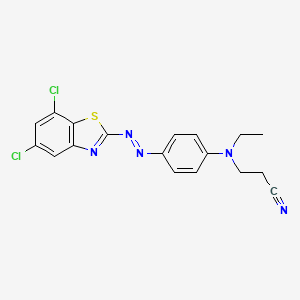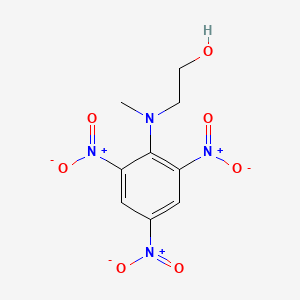
Bicyclohexylammonium fumagillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclohexylammonium fumagillin is an antibiotic compound isolated from the fungus Aspergillus fumigatus. It has been widely used for nearly 60 years to treat nosemosis, or “nosema disease,” in western honey bees (Apis mellifera) . Fumagillin is known for its ability to inhibit the enzyme methionine aminopeptidase 2 (MetAP2) in eukaryotic cells, which interferes with protein modifications necessary for normal cell function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bicyclohexylammonium fumagillin involves the isolation of fumagillin from Aspergillus fumigatus. The compound is then combined with bicyclohexylamine to form the bicyclohexylammonium salt . The specific synthetic routes and reaction conditions for industrial production are not extensively detailed in the literature, but the process generally involves fermentation of the fungus followed by extraction and purification of the active compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation of Aspergillus fumigatus, followed by extraction and purification processes to isolate fumagillin. The fumagillin is then reacted with bicyclohexylamine to form the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclohexylammonium fumagillin undergoes various chemical reactions, including:
Oxidation: Fumagillin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in fumagillin.
Substitution: Substitution reactions can occur at various positions on the fumagillin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various fumagillin derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Bicyclohexylammonium fumagillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and protein modification.
Biology: Investigated for its effects on cellular processes and protein synthesis.
Medicine: Explored as a potential treatment for microsporidiosis and other parasitic infections. .
Industry: Used in apiculture to control nosema disease in honey bees.
Wirkmechanismus
The primary mechanism of action of bicyclohexylammonium fumagillin involves the inhibition of methionine aminopeptidase 2 (MetAP2) in eukaryotic cells. This enzyme is crucial for protein modifications necessary for normal cell function. By inhibiting MetAP2, fumagillin disrupts protein synthesis and cellular processes, leading to its antimicrobial and anti-angiogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fumagillol: The hydrolysis product of fumagillin, which retains some biological activity.
Semisynthetic Fumagillin Analogues: Modified versions of fumagillin designed to reduce toxicity while retaining beneficial properties.
Uniqueness
Bicyclohexylammonium fumagillin is unique due to its specific inhibition of MetAP2, which is not commonly targeted by other antimicrobial agents. This unique mechanism of action makes it particularly effective against certain parasitic infections and provides potential for use in cancer treatment .
Eigenschaften
CAS-Nummer |
41567-78-6 |
|---|---|
Molekularformel |
C38H57NO7 |
Molekulargewicht |
639.9 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+;/t19-,20-,23-,24-,25+,26+;/m1./s1 |
InChI-Schlüssel |
OLRILZDTQKZQIG-PNLOCOOESA-N |
Isomerische SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



